A Technical Guide to the Synthesis and Characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
A Technical Guide to the Synthesis and Characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid
This document provides a comprehensive technical overview of a proposed methodology for the synthesis and characterization of the novel compound, 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The methodologies outlined herein are grounded in established chemical principles and analogous reactions reported in peer-reviewed literature.
Introduction and Rationale
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a thione group into the triazine ring to form a thioxo-triazinane can further enhance the therapeutic potential of these molecules. The addition of a butanoic acid side chain introduces a carboxylic acid functional group, which can improve aqueous solubility, provide a handle for further derivatization, or facilitate interactions with biological targets.
This guide details a proposed synthetic route and a comprehensive characterization workflow for 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid, a molecule of interest for potential applications in drug discovery and materials science.
Proposed Synthetic Pathway
Reaction Mechanism
The proposed reaction proceeds through a series of condensation and cyclization steps. Initially, 4-aminobutanoic acid reacts with formaldehyde to form a Schiff base intermediate. Concurrently, formaldehyde can react with thiourea to form a thiomethylol derivative. These intermediates then undergo a cyclocondensation reaction to form the stable 1,3,5-triazinan-4-thione ring system. The acidic conditions facilitate the dehydration steps and drive the reaction towards the final product.
Caption: Proposed reaction mechanism for the synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Experimental Protocol
Materials:
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4-Aminobutanoic acid (GABA)
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Formaldehyde (37% solution in water)
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Thiourea
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Hydrochloric acid (concentrated)
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Ethanol
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Deionized water
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobutanoic acid (1 equivalent) in a mixture of ethanol and water.
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To this solution, add thiourea (1 equivalent) and stir until fully dissolved.
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Slowly add formaldehyde solution (2 equivalents) to the reaction mixture.
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Acidify the mixture by adding a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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The crude product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
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Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid.
Purification and Comprehensive Characterization
The purity and identity of the synthesized compound must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques.
Purification
The primary method for purification is recrystallization, which should yield a crystalline solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and TLC.
Spectroscopic and Analytical Characterization
The structure of the final compound will be elucidated using a suite of analytical methods. The expected data is summarized in the table below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the butanoic acid chain and the methylene protons of the triazinane ring. The N-H protons will likely appear as broad singlets. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the thione carbon (C=S), and the aliphatic carbons of the butanoic acid and triazinane ring.[6][7] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching of the carboxylic acid, C=S stretching, and C-N stretching. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the target compound, confirming its elemental composition.[4][6] |
| Melting Point | A sharp and defined melting point range, indicative of a pure compound. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_synthesis" { label = "Synthesis"; style = "rounded"; bgcolor = "#E8F0FE"; "Start" [label="Mix Reactants:\n4-Aminobutanoic Acid\nFormaldehyde\nThiourea", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction" [label="Reflux with Acid Catalyst"]; "Cooling" [label="Cool to Room Temperature"]; "Isolation" [label="Filter and Wash Crude Product"]; "Start" -> "Reaction" -> "Cooling" -> "Isolation"; } subgraph "cluster_purification" { label = "Purification"; style = "rounded"; bgcolor = "#E6F4EA"; "Recrystallization" [label="Recrystallize from Ethanol/Water"]; "Purity_Check" [label="Assess Purity (TLC/HPLC)"]; "Recrystallization" -> "Purity_Check"; } subgraph "cluster_characterization" { label = "Characterization"; style = "rounded"; bgcolor = "#FEF7E0"; "NMR" [label="¹H and ¹³C NMR"]; "IR" [label="FT-IR Spectroscopy"]; "MS" [label="Mass Spectrometry (HRMS)"]; "MP" [label="Melting Point Determination"]; } "Isolation" -> "Recrystallization"; "Purity_Check" -> "NMR"; "Purity_Check" -> "IR"; "Purity_Check" -> "MS"; "Purity_Check" -> "MP";
}
Caption: Overall experimental workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide presents a robust and scientifically grounded approach for the synthesis and characterization of 4-(4-Thioxo-1,3,5-triazinan-1-yl)butanoic acid. The proposed multicomponent synthesis offers an efficient route to this novel compound. The detailed characterization workflow ensures the unambiguous confirmation of its structure and purity, providing a solid foundation for its future investigation and application in drug discovery and development.
References
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Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16(1), 1447-1455. [Link]
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Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
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Beilstein-Institut. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]
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de la Torre, G., & de la Hoz, A. (2014). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 108(1), 107-124. [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]
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Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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Desai, N. C., et al. (2014). Synthesis and study of 1,3,5-triazine based thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 18(5), 594-601. [Link]
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